molecular formula C20H13N3O3S2 B2358759 3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one CAS No. 862975-55-1

3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one

Cat. No.: B2358759
CAS No.: 862975-55-1
M. Wt: 407.46
InChI Key: RXPVCTSZKJIGNR-UHFFFAOYSA-N
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Description

The compound “3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized using various methods. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a fused benzene and thiazole ring containing electron-rich heteroatoms, nitrogen and sulfur . The title compound was obtained by the domino oxa–Michael–aldol (DOMA) reaction and has the cyclohexanone ring in a chair conformation with intra-annular torsion angles in the range 49.9 (2)–58.9 (2)° .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2O5/SiO2 .

Scientific Research Applications

Antibacterial Applications

3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one and its derivatives have been studied for their potential antibacterial properties. In a study by Velpula et al. (2015), a series of similar compounds were synthesized and showed broad-spectrum antibacterial activity against various bacterial strains like S. aureus, B. thuringiensis, E. coli, and K. pneumoniae. This activity was compared with the standard drug gentamicin, with some compounds derived from 4-methoxy and 3,4,5-trimethoxy benzaldehyde showing promising results (Velpula et al., 2015).

Antimicrobial Polyurethane Coating

El‐Wahab et al. (2014) explored the use of coumarin-thiazole derivatives, like the one , in antimicrobial coatings. They incorporated the compound into a polyurethane varnish formula, which was then applied to glass and steel panels. The coatings exhibited very good antimicrobial effects, suggesting potential applications in surfaces requiring hygienic conditions (El‐Wahab et al., 2014).

Antimalarial, Antifungal, and Antimicrobial Screening

Shah et al. (2016) synthesized novel derivatives of a similar compound and screened them for potential antimicrobial, antifungal, and antimalarial activity. Their study adds to the understanding of the broad spectrum of biological activities these compounds might possess (Shah et al., 2016).

Synthesis and Applications in Organic Chemistry

Kadhum et al. (2012) reported on the synthesis of a co-crystal structure of a similar compound in methanolic solution. The stability and non-hydrogen bonding nature of this co-crystal suggest potential applications in organic chemistry and material sciences (Kadhum et al., 2012).

Application in Atypical Antipsychotic Activity

Gawai et al. (2019) synthesized a series of derivatives of a similar compound and evaluated them for dopamine D2 and serotonin 5HT2 antagonistic activity. Their results showed promise in the field of atypical antipsychotic medications (Gawai et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown antimicrobial activity . Therefore, it is possible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on its structural similarity to other aminothiazole compounds, it may interact with its targets through a chelation phenomenon . This interaction could alter the normal function of the target, leading to the observed effects.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial and antioxidant activity , suggesting that they may interfere with the biochemical pathways involved in microbial growth and oxidative stress.

Result of Action

Similar compounds have shown antimicrobial and antioxidant activity , suggesting that this compound may also have these effects. This could result in the inhibition of microbial growth and the neutralization of harmful free radicals.

Properties

IUPAC Name

3-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c1-25-12-6-7-14-17(9-12)28-20(21-14)23-19-22-15(10-27-19)13-8-11-4-2-3-5-16(11)26-18(13)24/h2-10H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPVCTSZKJIGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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